molecular formula C12H15ClN2O B13722468 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride CAS No. 1171009-26-9

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride

Cat. No.: B13722468
CAS No.: 1171009-26-9
M. Wt: 238.71 g/mol
InChI Key: OMRRBZDYJBNLGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride typically involves the reaction of 2-amino-3-ethyl-7-methoxyquinoline with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen atoms, while reduction could yield a more hydrogenated form of the compound .

Scientific Research Applications

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: The compound can be used in biological assays to investigate its effects on different biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of drug development.

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-ethylquinoline: Lacks the methoxy group at the 7-position.

    2-Amino-7-methoxyquinoline: Lacks the ethyl group at the 3-position.

    3-Ethyl-7-methoxyquinoline: Lacks the amino group at the 2-position.

Uniqueness

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) in specific positions on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for research purposes .

Properties

CAS No.

1171009-26-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

3-ethyl-7-methoxyquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

OMRRBZDYJBNLGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl

Origin of Product

United States

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